molecular formula C10H16N2 B040584 (4-Butylphenyl)hydrazine CAS No. 111679-54-0

(4-Butylphenyl)hydrazine

Cat. No. B040584
Key on ui cas rn: 111679-54-0
M. Wt: 164.25 g/mol
InChI Key: ABFQGKLGHIQREF-UHFFFAOYSA-N
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Patent
US08343636B2

Procedure details

Sodium nitrite (11.74 g, 0.17 mol) in water (50 mL) was added over 30 min to an ice-cooled and stirred suspension of 4-n-butylaniline (24.30 g, 0.16 mol) in 6 N hydrochloric acid (190 mL). After an additional 15 min, a suspension of tin chloride dehydrate (108.3 g, 0.4 mol) in 6 N hydrochloric acid (190 mL) was added slowly, and the resulting suspension was stirred at 0° C. for 3 h. The solid was filtered and dissolved in a mixture of 40% potassium hydroxide solution (200 mL) and ethyl acetate (200 mL). The organic layer was separated and the aqueous layer was further extracted with ethyl acetate. The combined organic extracts were washed with 10% hydrochloric acid (120 mL), a solid started to develop in the organic layer. After cooled it to 0° C., the solid was filtered. The organic layer was separated, dried over Na2SO4, and the solvent was evaporated. The resulting solid was recrystallized from ethanol to afford a white solid (17.35 g, 54%). 1H NMR (300 MHz, DMSO-d6): δ 10.18 (s, 3H), 7.10 (d, 2H, J=8.4 Hz), 6.92 (d, 2H, J=8.7 Hz), 2.51 (t, 2H, J=7.5 Hz), 1.50 (pentet, 2H, J=7.5 Hz), 1.27 (sextet, 2H, J=7.8 Hz), 0.88 (t, 3H, J=7.5 Hz).
Quantity
11.74 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
24.3 g
Type
reactant
Reaction Step Two
Quantity
190 mL
Type
solvent
Reaction Step Two
Name
tin chloride
Quantity
108.3 g
Type
reactant
Reaction Step Three
Quantity
190 mL
Type
solvent
Reaction Step Three
Name
Yield
54%

Identifiers

REACTION_CXSMILES
[N:1]([O-])=O.[Na+].[CH2:5]([C:9]1[CH:15]=[CH:14][C:12]([NH2:13])=[CH:11][CH:10]=1)[CH2:6][CH2:7][CH3:8].[Sn](Cl)(Cl)(Cl)Cl>O.Cl>[CH2:5]([C:9]1[CH:10]=[CH:11][C:12]([NH:13][NH2:1])=[CH:14][CH:15]=1)[CH2:6][CH2:7][CH3:8] |f:0.1|

Inputs

Step One
Name
Quantity
11.74 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
24.3 g
Type
reactant
Smiles
C(CCC)C1=CC=C(N)C=C1
Name
Quantity
190 mL
Type
solvent
Smiles
Cl
Step Three
Name
tin chloride
Quantity
108.3 g
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Name
Quantity
190 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
was added slowly
STIRRING
Type
STIRRING
Details
the resulting suspension was stirred at 0° C. for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The solid was filtered
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in a mixture of 40% potassium hydroxide solution (200 mL) and ethyl acetate (200 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was further extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic extracts were washed with 10% hydrochloric acid (120 mL)
FILTRATION
Type
FILTRATION
Details
the solid was filtered
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The resulting solid was recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(CCC)C1=CC=C(C=C1)NN
Measurements
Type Value Analysis
AMOUNT: MASS 17.35 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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